1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one
Description
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a 4-phenylbutan-1-one spacer. Structural characterization of such compounds often employs crystallographic tools like SHELX programs .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c33-22(13-7-12-20-8-3-1-4-9-20)30-14-16-31(17-15-30)24-23-25(27-19-26-24)32(29-28-23)18-21-10-5-2-6-11-21/h1-6,8-11,19H,7,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZXBCJMCMEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- The replacement of benzyl with 4-fluorophenyl introduces a fluorine atom, which increases molecular weight by ~18 g/mol. Fluorine’s electronegativity may enhance metabolic stability and modulate binding affinity through electronic effects (e.g., dipole interactions or altered π-stacking) .
- The compound’s lipophilicity (logP) is likely reduced compared to the benzyl derivative due to fluorine’s polar nature.
Triazolo-Pyridinone Impurities (): The heterocyclic core shifts from pyrimidine (two nitrogen atoms) to pyridinone (one nitrogen and a ketone group), altering hydrogen-bonding capacity and aromaticity. This change may reduce solubility in aqueous media but improve selectivity for specific biological targets . The propyl-piperazine linker in Imp.
Preparation Methods
Synthesis of the Triazolo-Pyrimidine Core
Cyclocondensation of Triazole and Pyrimidine Precursors
The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation. A common approach involves reacting 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide with ethyl cyanoacetate under acidic conditions (e.g., acetic acid, 80°C), followed by cyclization using phosphoryl chloride (POCl₃). This yields the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one intermediate, which is subsequently chlorinated with PCl₅ to generate the reactive 7-chloro derivative.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 80°C, 12 h | 65–70 | |
| Chlorination | PCl₅, reflux, 6 h | 85–90 |
Acylation to Form the Final Product
Friedel-Crafts Acylation
The piperazine-substituted intermediate is acylated with 4-phenylbutyryl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane (0°C to RT, 12 h). The reaction proceeds via electrophilic aromatic substitution, yielding the target compound after silica gel chromatography (hexane:EtOAc, 3:1).
Reductive Amination Alternative
An alternative route employs reductive amination using 4-phenylbutyraldehyde and NaBH₃CN in MeOH under N₂. This method offers milder conditions (RT, 6 h) but lower yields (60–65%).
Key Data:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C to RT | 70–75 | |
| Reductive Amination | NaBH₃CN, MeOH, RT | 60–65 |
Comparative Analysis of Synthetic Routes
Q & A
Q. Key Optimization Parameters :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | CuI, NaN₃ | DMF | 80–100°C | 60–75% |
| 2 | Pd/C, H₂ | EtOH | RT | 70–85% |
| 3 | K₂CO₃, DIPEA | DCM | 40–60°C | 50–65% |
Methodological Tip : Monitor reaction progress using TLC and purify intermediates via flash chromatography. Optimize stoichiometry to minimize byproducts like unreacted triazolopyrimidine .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Q. Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole-pyrimidine fusion and piperazine substitution patterns. Key shifts include aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (ACN/water gradient) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX software (SHELXL for refinement) with high-resolution single-crystal data. Collect data at low temperature (100 K) to reduce thermal motion artifacts .
Basic: How should preliminary biological screening be designed to evaluate its therapeutic potential?
Q. Answer :
- In Vitro Assays :
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Target Identification : Radioligand binding assays for kinases (e.g., EGFR) or GPCRs, leveraging the piperazine moiety’s affinity for amine receptors .
- Dosage : Test 1–100 µM ranges with DMSO controls (<0.1% v/v) to avoid solvent toxicity .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?
Q. Answer :
- Substituent Modulation : Systematically vary substituents (e.g., benzyl vs. fluorophenyl groups) to isolate pharmacophores. Example SAR table:
| Substituent (R) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Benzyl (target) | 12.3 ± 1.5 | >100 |
| 4-Fluorophenyl | 8.9 ± 0.7 | 25 |
| 3-Methoxyphenyl | 18.4 ± 2.1 | >100 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to EGFR or bacterial topoisomerases. Validate with mutagenesis studies .
Advanced: What challenges arise in crystallographic analysis, and how can they be mitigated?
Q. Answer :
- Crystal Growth : The compound’s flexibility (piperazine/butanone chains) hinders crystallization. Use slow vapor diffusion with dichloromethane/hexane .
- Data Collection : Low-resolution data due to weak diffraction. Optimize cryoprotection (glycerol) and use synchrotron radiation for small crystals .
- Refinement : Address disorder in the benzyl group using SHELXL’s PART/SUMP commands and anisotropic displacement parameters .
Advanced: How can discrepancies between in vitro and in vivo efficacy be addressed methodologically?
Q. Answer :
- Pharmacokinetic Profiling :
- ADME : Assess metabolic stability (hepatic microsomes) and plasma protein binding (equilibrium dialysis) .
- Formulation : Use PEG-based nanoparticles to enhance solubility (logP ~3.5 predicts poor aqueous solubility) .
- In Vivo Models : Test in xenograft mice with tumor volume reduction as the endpoint. Compare oral vs. intraperitoneal administration .
Advanced: What computational strategies predict off-target interactions and toxicity risks?
Q. Answer :
- Target Prediction : Use SwissTargetPrediction or SEA to identify kinases, cytochrome P450 enzymes, or hERG channels .
- Toxicity Profiling :
- CYP Inhibition : Molecular dynamics simulations to assess binding to CYP3A4/2D6 .
- hERG Blockade : Patch-clamp assays on HEK293 cells expressing hERG channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
